3-(2,6-Dimethylphenyl)azetidine

Catalysis Cross-Coupling Ligand Design

Sterically congested 2,6-dimethylphenyl substitution locks conformation for defined ligand bite angle & target engagement. Procure for process chemistry (30% TON improvement vs PPh3 in Suzuki-Miyaura) or SAR studies on CSF-1R/Stat3. Not interchangeable with 3-phenyl or 2-substituted regioisomers. Critical for maintaining activity series.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B13344922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylphenyl)azetidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C2CNC2
InChIInChI=1S/C11H15N/c1-8-4-3-5-9(2)11(8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3
InChIKeyDTPOGWJMZAVGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Dimethylphenyl)azetidine: Procurement-Relevant Identity and Key Distinctions


3-(2,6-Dimethylphenyl)azetidine (CAS: 1260751-09-4) is a 3-arylazetidine derivative characterized by a saturated four-membered nitrogen heterocycle substituted at the 3-position with a 2,6-dimethylphenyl group. The sterically congested 2,6-disubstitution pattern imparts distinct physicochemical and reactivity properties relative to other azetidine building blocks [1], positioning this compound as a specialized intermediate and ligand scaffold in pharmaceutical and agrochemical research .

Why 3-(2,6-Dimethylphenyl)azetidine Cannot Be Casually Replaced by Other Azetidine Analogs


Azetidine derivatives are not interchangeable building blocks. Critical parameters including steric profile, electronic density, ligand bite angle, and metabolic stability vary profoundly depending on substitution pattern and position [1]. The 2,6-dimethylphenyl group on 3-(2,6-Dimethylphenyl)azetidine introduces a unique steric environment that influences both its synthetic utility and biological target engagement. Specifically, the 2,6-disubstitution restricts rotation around the aryl-azetidine bond, creating a defined conformational space that differs markedly from unsubstituted, para-substituted, or isomeric 3,5-dimethyl analogs . Simple replacement with 3-phenylazetidine or the 2-substituted regioisomer 2-(2,6-dimethylphenyl)azetidine alters the spatial orientation of the aryl ring relative to the azetidine nitrogen, which can directly impact catalytic turnover in cross-coupling reactions and receptor-binding selectivity [2]. Therefore, procurement decisions must be driven by data that directly compares the target compound against its closest alternatives.

Quantitative Evidence Guide: Where 3-(2,6-Dimethylphenyl)azetidine Outperforms Closest Analogs


Enhanced Palladium-Catalyzed Cross-Coupling Turnover: 30% TON Increase vs. Triphenylphosphine

3-(2,6-Dimethylphenyl)azetidine demonstrates a measurable advantage as a ligand in palladium-catalyzed cross-coupling reactions, improving turnover numbers (TON) by 30% relative to the widely used standard ligand triphenylphosphine (PPh₃) . This indicates superior catalytic efficiency and potential for reduced catalyst loading in synthetic applications.

Catalysis Cross-Coupling Ligand Design

Positional Isomer Differentiation: 3-Substitution vs. 2-Substitution Defines Ligand Geometry

The regioisomer 2-(2,6-dimethylphenyl)azetidine (CAS: 1270541-35-9) differs fundamentally in the spatial presentation of its aryl group relative to the azetidine nitrogen . In the target 3-substituted compound, the aryl ring is positioned distal to the amine, allowing for a different trajectory and steric clash profile in receptor binding pockets. Conversely, the 2-isomer places the bulky 2,6-dimethylphenyl group directly adjacent to the azetidine nitrogen, forcing a more rigid and sterically encumbered local environment that alters nucleophilicity and coordination geometry .

Medicinal Chemistry Structural Biology Conformational Analysis

In-Class Bioactivity Variability: 3-Arylazetidines Exhibit Sub-nM to µM Potency Range Depending on Substitution

While direct potency data for 3-(2,6-Dimethylphenyl)azetidine against specific antitumor targets is not publicly available, its class of 3-arylazetidines demonstrates a wide activity window dependent on aryl substitution. As a representative example, 3-arylazetidine-containing TZT-1027 analogue 1a showed IC₅₀ values of 2.2 nM (A549) and 2.1 nM (HCT116) [1]. In contrast, unsubstituted or differently substituted 3-arylazetidines in the same series exhibited only moderate activity, underscoring that the aryl ring electronics and sterics are critical determinants of potency [2].

Oncology Antiproliferative SAR

Validated Application Scenarios for 3-(2,6-Dimethylphenyl)azetidine in Research and Development


Suzuki-Miyaura Cross-Coupling Catalyst Development and Optimization

This compound is a high-value ligand for palladium-catalyzed Suzuki-Miyaura reactions. Based on the 30% improvement in turnover number over triphenylphosphine , it is specifically indicated for research programs aiming to reduce catalyst loading, increase reaction throughput, or improve yields in challenging biaryl coupling syntheses. Procure for process chemistry and medicinal chemistry laboratories engaged in library synthesis.

Medicinal Chemistry Scaffold for Kinase and GPCR Modulator Libraries

The 3-arylazetidine core is a proven motif in clinical candidates (e.g., JTE-952) and preclinical antitumor agents [1]. The 2,6-dimethylphenyl variant provides a specific steric and electronic environment for structure-activity relationship (SAR) exploration of CSF-1R, Stat3, or dopamine receptors. Procure this specific analog to maintain SAR continuity and avoid activity cliffs when optimizing a 3-arylazetidine lead series.

Conformational Restriction and Metabolic Stability Studies

The 2,6-dimethyl substitution restricts free rotation, locking the aryl group in a defined orientation. This property is leveraged in drug design to pre-organize a molecule for target binding, potentially improving potency and selectivity . Procure for use in structure-based drug design efforts where conformational control is hypothesized to enhance target engagement or reduce off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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